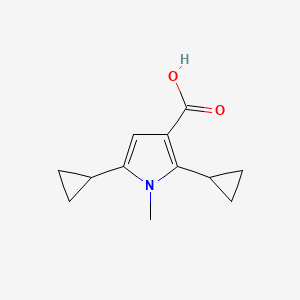
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes cyclopropyl groups attached to a pyrrole ring
Preparation Methods
The synthesis of 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of cyclopropyl-containing precursors with pyrrole derivatives. One common method includes the use of cyclopropyl ketones and pyrrole-3-carboxylic acid under specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimized reaction conditions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has similar structural features but lacks the cyclopropyl groups, which may result in different chemical and biological properties.
1H-pyrrole-3-carboxylic acid: A simpler pyrrole derivative that serves as a precursor for more complex compounds.
The uniqueness of this compound lies in its cyclopropyl groups, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2,5-dicyclopropyl-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-2-3-7)6-9(12(14)15)11(13)8-4-5-8/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
JUHXVUTWJPDXGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1C2CC2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


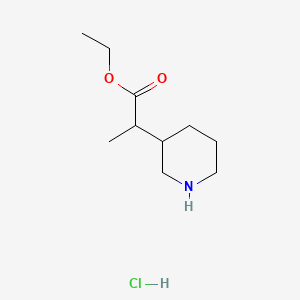
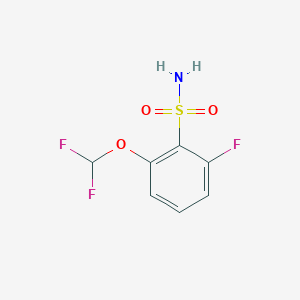
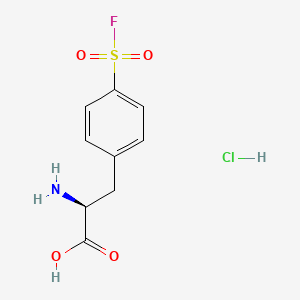
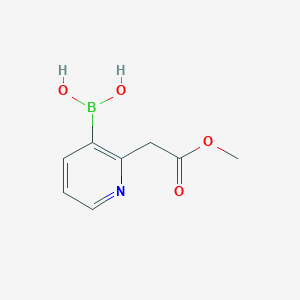
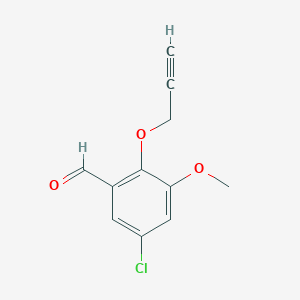
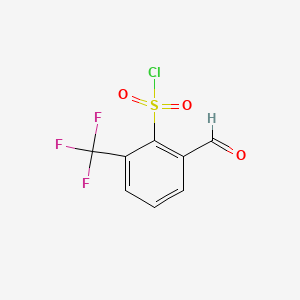
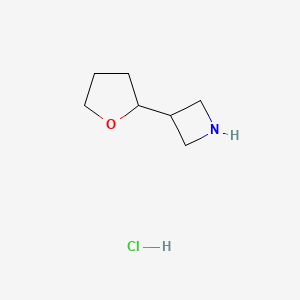
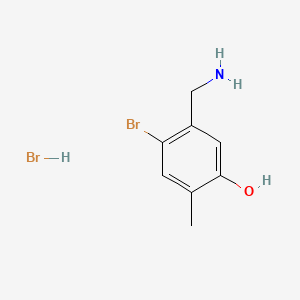
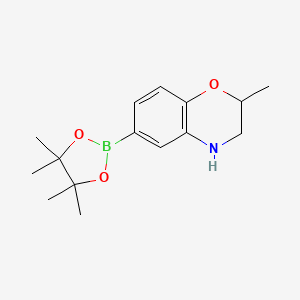
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
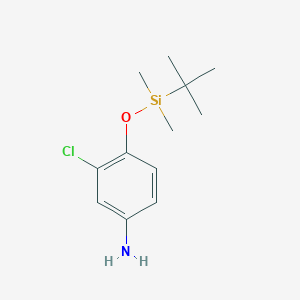
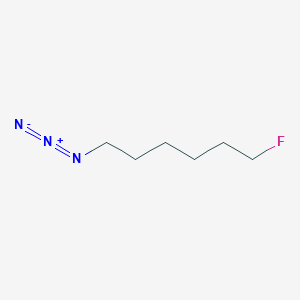
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
